molecular formula C19H23NO2 B11833385 2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-28-1

2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B11833385
CAS No.: 827310-28-1
M. Wt: 297.4 g/mol
InChI Key: IFIQZMQQYONDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxy group attached to a propyl chain, which is further connected to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 2-(benzyloxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the isoquinoline ring can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation or other reducing agents.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the isoquinoline ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Benzyloxy)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
  • 2-(2-(Benzyloxy)methyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
  • 2-(2-(Benzyloxy)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol

Uniqueness

2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the benzyloxy group on the propyl chain, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the isoquinoline ring also adds to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

827310-28-1

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(2-phenylmethoxypropyl)-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C19H23NO2/c1-15(22-14-16-6-3-2-4-7-16)12-20-11-10-17-8-5-9-19(21)18(17)13-20/h2-9,15,21H,10-14H2,1H3

InChI Key

IFIQZMQQYONDMM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC2=C(C1)C(=CC=C2)O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.